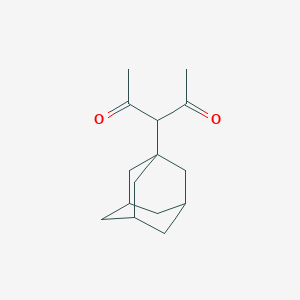

3-(1-Adamantyl)-2,4-pentanedione

説明

Structure

3D Structure

特性

IUPAC Name |

3-(1-adamantyl)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCOSPWVQKZONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342801 | |

| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102402-84-6 | |

| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(1-Adamantyl)-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(1-Adamantyl)-2,4-pentanedione. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for each analytical technique are provided, alongside visualizations of the analytical workflow and the inherent keto-enol tautomerism of the molecule.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~16.5 | s | 1H | Enolic -OH |

| ~3.7 | s | 1H | C3-H (Keto form) |

| ~2.2 | s | 6H | C1-H₃, C5-H₃ (Keto form) |

| ~2.1 | s | 6H | C1-H₃, C5-H₃ (Enol form) |

| ~2.0 | br s | 3H | Adamantyl γ-CH |

| ~1.75 | br s | 6H | Adamantyl δ-CH₂ |

| ~1.65 | br s | 6H | Adamantyl β-CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~203.5 | C2, C4 (Keto form) |

| ~195.0 | C2, C4 (Enol form) |

| ~108.0 | C3 (Enol form) |

| ~65.0 | C3 (Keto form) |

| ~38.0 | Adamantyl γ-CH |

| ~36.5 | Adamantyl δ-CH₂ |

| ~29.0 | Adamantyl α-C |

| ~28.5 | Adamantyl β-CH₂ |

| ~25.0 | C1, C5 (Enol form) |

| ~23.0 | C1, C5 (Keto form) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (intramolecular hydrogen bond of enol) |

| ~2900, ~2850 | Strong | C-H stretch (adamantyl) |

| ~1725, ~1700 | Strong | C=O stretch (keto form, asymmetric and symmetric) |

| ~1620 | Strong | C=O and C=C stretch (enol form) |

| ~1450 | Medium | CH₂ bend (adamantyl) |

| ~1360 | Medium | CH₃ bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 234 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - C₅H₇O₂]⁺ (Loss of pentanedione radical, adamantyl cation) |

| 93 | Moderate | Fragmentation of adamantyl cation |

| 79 | Moderate | Fragmentation of adamantyl cation |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of -2 to 18 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument).

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40 to 500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Note on Placeholder Images: The DOT script for tautomerism includes placeholders for chemical structure images. In a final implementation, these would be replaced with actual image files of the keto and enol forms for a complete visual representation.

physical and chemical properties of 3-(1-Adamantyl)-2,4-pentanedione

A Technical Guide to 3-(1-Adamantyl)-2,4-pentanedione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the . It includes a summary of its physical data, a detailed discussion of its chemical characteristics with a focus on its unique keto-enol tautomerism, and standardized experimental protocols for its synthesis and characterization. Visualizations of key chemical processes and workflows are provided to support the text.

Introduction

This compound is a β-diketone characterized by the substitution of a sterically bulky, lipophilic adamantyl group at the central α-carbon (C3) of the pentanedione backbone. This structural feature imparts unique properties to the molecule, particularly influencing its steric profile and the equilibrium of its keto-enol tautomerism. As with other β-diketones, it is a versatile ligand capable of forming stable chelate complexes with a wide range of metal ions and a valuable intermediate in organic synthesis. This guide details its core properties, synthesis, and characterization methods.

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is a solid at room temperature with a distinct melting point. While some properties like boiling point and density are predicted values, they provide a useful estimation for experimental planning.

Table of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [PubChem] |

| Molecular Weight | 234.33 g/mol | [PubChem] |

| CAS Number | 102402-84-6 | [PubChem] |

| Appearance | Solid | N/A |

| Melting Point | 55-56 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 335.9 ± 15.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [ChemicalBook] |

| pKa (Predicted) | 10.51 ± 0.20 | [ChemicalBook] |

| XLogP3-AA | 3.3 | [PubChem] |

Chemical Structure and Tautomerism

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1] In many simple β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.[1][2]

However, the presence of a large substituent at the C3 position, such as the adamantyl group, introduces significant steric hindrance.[3][4] This steric strain destabilizes the planar, six-membered ring-like structure of the hydrogen-bonded enol tautomer. Consequently, the equilibrium for this compound is expected to shift significantly to favor the keto tautomer, where the bulky adamantyl group can adopt a more favorable conformation.[3][4][5]

Mandatory Visualizations

The following diagrams illustrate the key chemical relationships and experimental workflows associated with this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol: C-Alkylation of Pentane-2,4-dione

This protocol describes a general method for the synthesis of this compound via the alkylation of the enolate of pentane-2,4-dione.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

1-Bromoadamantane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Potassium Iodide (KI), catalytic amount

-

Acetone or Methyl Isobutyl Ketone (MIBK), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents), a catalytic amount of potassium iodide, and anhydrous acetone or MIBK.

-

Add pentane-2,4-dione (1.2 equivalents) to the suspension.

-

Add 1-bromoadamantane (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil/solid in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the keto-enol ratio.[6]

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Keto Tautomer: Expect characteristic signals for the adamantyl protons (typically broad singlets or multiplets between δ 1.6-2.1 ppm), two singlets for the non-equivalent methyl protons (δ ~2.2-2.4 ppm), and a singlet for the C3-methine proton (δ ~3.5-4.0 ppm).

-

Enol Tautomer: If present, signals for the adamantyl protons, a single peak for the two equivalent methyl groups (δ ~2.0-2.2 ppm), and a very broad singlet for the enolic hydroxyl proton (δ > 15 ppm) would be observed. The C3-methine proton signal would be absent.

-

Ratio Calculation: The keto:enol ratio can be calculated by comparing the integration of the C3-methine proton (keto) with the integration of the methyl protons corresponding to the enol form.[6]

-

-

¹³C NMR Analysis:

-

Keto Tautomer: Expect signals for the two carbonyl carbons (δ > 200 ppm), the adamantyl carbons (in the δ 28-45 ppm range), the methyl carbons, and the C3 methine carbon.

-

Enol Tautomer: Expect signals for a single carbonyl carbon, olefinic carbons (C3 and C4), and the adamantyl and methyl carbons at slightly different shifts.

-

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

Sample Preparation: Prepare a thin film on a salt plate (if oily) or a KBr pellet (if solid).

-

Analysis:

-

Keto Tautomer: Look for two strong, sharp absorption bands in the range of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the two ketone groups.

-

Enol Tautomer: If present, a broad O-H stretch (around 3400-2400 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a conjugated C=O stretch (~1600 cm⁻¹) would be visible.

-

4.2.3 Mass Spectrometry (MS) MS is used to confirm the molecular weight and fragmentation pattern.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 234.33 g/mol . Key fragmentation patterns would likely involve the loss of acetyl groups and fragmentation of the adamantyl cage.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Keto-Enol Tautomerism [thecatalyst.org]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(1-Adamantyl)-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 3-(1-Adamantyl)-2,4-pentanedione, a β-dicarbonyl compound of interest due to the unique steric and electronic properties of the adamantyl moiety. This document details the synthesis, theoretical background, and experimental methodologies for characterizing the tautomeric equilibrium of this molecule.

Core Concepts: Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.

The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of substituents, solvent polarity, and temperature. The bulky and electron-donating adamantyl group at the C3 position of 2,4-pentanedione is expected to influence the keto-enol equilibrium, primarily through steric hindrance, which may destabilize the planar enol form.[1]

Synthesis of this compound

A high-yield synthesis of this compound has been reported involving the reaction of a 1-substituted adamantane with acetylacetone.[2]

Reaction:

1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane is reacted with acetylacetone in the presence of a metal complex catalyst, such as those containing manganese or iron.[2]

General Procedure:

While the specific reaction conditions from the primary literature were not available in the search, a general approach for the C-alkylation of acetylacetone can be outlined.[3]

-

Enolate Formation: Acetylacetone is treated with a suitable base (e.g., sodium hydride, sodium ethoxide) in an appropriate solvent (e.g., THF, ethanol) to generate the acetylacetonate anion.

-

Alkylation: The adamantylating agent (e.g., 1-bromoadamantane) is added to the solution of the enolate. The reaction mixture is typically stirred at room temperature or heated to effect the substitution at the C3 position.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product can then be purified by distillation or column chromatography.[3]

It has been noted that for sterically hindered β-diketones, the use of metal complexes, such as Co(II) complexes of the β-diketone, can facilitate the alkylation.[2]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Method | Principle | Key Observables |

| ¹H NMR | Chemical shift differences between protons in the keto and enol forms. | - Keto form: A singlet for the C3-H proton and a singlet for the two equivalent methyl groups. - Enol form: A singlet for the vinyl C3-H proton and a singlet for the two equivalent methyl groups, along with a broad singlet for the enolic hydroxyl proton. The relative integrals of the corresponding peaks are used to determine the molar ratio of the two tautomers. |

| ¹³C NMR | Chemical shift differences for the carbon atoms in each tautomer. | Distinct signals for the carbonyl carbons in the keto form versus the olefinic and carbonyl carbons in the enol form. |

| UV-Vis Spectroscopy | The enol form, with its conjugated system, typically has a π → π* transition at a longer wavelength than the n → π* transition of the non-conjugated keto form. | The intensity of the absorption band corresponding to the enol form can be used to determine its concentration.[4] |

| IR Spectroscopy | Different vibrational frequencies for the functional groups in each tautomer. | - Keto form: Two distinct C=O stretching bands. - Enol form: A C=O stretching band (often shifted to lower frequency due to conjugation and hydrogen bonding), a C=C stretching band, and a broad O-H stretching band.[5] |

Experimental Protocols

Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy

This protocol is adapted from standard procedures for the analysis of β-diketones.

Materials:

-

This compound

-

Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of this compound in the chosen deuterated solvents at a known concentration.

-

Acquire the ¹H NMR spectrum for each solution.

-

Identify the characteristic peaks for the keto and enol tautomers.

-

Expected Keto Peaks: A singlet for the methine proton (CH) and a singlet for the methyl protons (CH₃).

-

Expected Enol Peaks: A singlet for the vinylic proton (=CH), a singlet for the methyl protons (CH₃), and a broad singlet for the enolic hydroxyl proton (OH).

-

-

Integrate the area under a well-resolved peak for each tautomer. For example, integrate the methine proton of the keto form and the vinylic proton of the enol form.

-

Calculate the percentage of the enol form using the following equation:

-

The equilibrium constant (K_eq) is then calculated as:

Visualizing Tautomerism and Experimental Workflow

Keto-Enol Tautomerism Pathway

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

References

- 1. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(Adamantan-1-yl)pentane-2,4-dione (CAS 102402-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Adamantan-1-yl)pentane-2,4-dione, with CAS number 102402-84-6, is an organic compound featuring a unique molecular architecture that combines the bulky, lipophilic adamantane cage with a reactive β-dicarbonyl moiety.[1][2] This structure suggests potential applications in medicinal chemistry and organic synthesis. The adamantane group is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and bioavailability. The pentane-2,4-dione (acetylacetone) portion of the molecule is a versatile chelating agent and a precursor for the synthesis of various heterocyclic compounds.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of 3-(Adamantan-1-yl)pentane-2,4-dione, based on available scientific literature.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 3-(Adamantan-1-yl)pentane-2,4-dione is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of 3-(Adamantan-1-yl)pentane-2,4-dione

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| CAS Number | 102402-84-6 | [1][2] |

| Melting Point | 55-56 °C | |

| Boiling Point (Predicted) | 335.9 ± 15.0 °C | |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.51 ± 0.20 | |

| Synonyms | 3-(1-Adamantyl)-2,4-pentanedione, 3-Tricyclo[3.3.1.1³,⁷]dec-1-yl-2,4-pentanedione | [2] |

Synthesis

General Synthesis Route

The primary synthetic route to 3-(Adamantan-1-yl)pentane-2,4-dione involves the alkylation of acetylacetone with a suitable adamantane precursor. A high-yield synthesis has been reported through the reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone in the presence of manganese or iron compounds.

Conceptual Experimental Workflow

References

The Biological Frontier of Adamantane-Containing β-Diketones: A Technical Guide

This technical guide provides an in-depth exploration of the biological activities of adamantane-containing β-diketones, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, antimicrobial, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

Adamantane, a rigid, bulky, and lipophilic tricyclic alkane, has become a privileged scaffold in medicinal chemistry. Its unique structure often enhances the therapeutic properties of parent compounds by improving their pharmacokinetic profiles, such as increasing metabolic stability and oral bioavailability. When incorporated into the β-diketone framework—a versatile structure known for its metal-chelating properties and diverse biological activities—the resulting adamantane-containing β-diketones exhibit a compelling range of pharmacological effects. These compounds have demonstrated significant potential as antimicrobial and anticancer agents, warranting further investigation for novel drug development.

Synthesis of Adamantane-Containing β-Diketones

A common method for synthesizing adamantane-containing β-diketones is the Claisen condensation reaction. This involves the reaction of an adamantyl methyl ketone with an appropriate ester in the presence of a strong base. A representative synthesis of 1-(1-adamantyl)-3-phenylpropane-1,3-dione is outlined below.

Retrosynthetic Analysis of 3-(1-Adamantyl)-2,4-pentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrosynthetic Analysis

The retrosynthetic analysis of 3-(1-adamantyl)-2,4-pentanedione begins with the disconnection of the carbon-carbon bond between the adamantyl cage and the dicarbonyl backbone. This disconnection is strategically chosen as it simplifies the molecule into two readily accessible precursors.

Target Molecule: this compound

Disconnection: The key bond to break is the C-C bond at the C3 position of the pentanedione, connecting to the adamantyl group. This is a logical disconnection as it leads to a nucleophilic dicarbonyl species and an electrophilic adamantyl species, a common and reliable bond-forming strategy.

This disconnection reveals that the synthesis can be achieved through the alkylation of the enolate of 2,4-pentanedione with a 1-haloadamantane.

Retrosynthesis Diagram

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

The forward synthesis is based on the alkylation of 2,4-pentanedione. This reaction involves the deprotonation of the acidic α-hydrogen of the dicarbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of a 1-haloadamantane in an SN1-type reaction, given the tertiary nature of the adamantyl cation.

Proposed Synthetic Pathway

An In-depth Technical Guide to the Discovery and Initial Investigation of Adamantyl Pentanediones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial investigation of adamantyl pentanediones, a class of compounds characterized by the bulky, lipophilic adamantane cage structure appended to a pentanedione moiety. This document details the foundational synthetic methodologies, initial characterization, and early biological evaluations of these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the subject matter.

Introduction

The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Its incorporation into various molecular scaffolds has led to the development of several successful drugs. The pentanedione (acetylacetone) framework, a versatile β-diketone, is a common building block in organic synthesis and is known to exhibit a range of biological activities. The conjugation of these two moieties gives rise to adamantyl pentanediones, a class of compounds with potential for novel therapeutic applications. This guide focuses on the seminal work that led to the synthesis and initial scientific exploration of these compounds.

Discovery and First Synthesis

The first synthesis of an adamantyl pentanedione, specifically 3-(adamantan-1-yl)pentane-2,4-dione , can be traced back to early investigations into the alkylation of β-dicarbonyl compounds with adamantyl halides. While the exact date and discoverer of the very first synthesis are not definitively documented in a single, seminal publication, the groundwork was laid by the extensive research on adamantane chemistry pioneered by Stetter and others in the mid-20th century. The first practical and high-yield synthesis was later reported, which involved the reaction of a 1-substituted adamantane with acetylacetone in the presence of a metal complex catalyst.

The key synthetic transformation involves the formation of a carbon-carbon bond between the adamantyl cation (or its equivalent) and the central carbon of the pentanedione.

Key Synthetic Precursors

The primary precursors for the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione are:

-

Adamantane Derivatives: 1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane. 1-Bromoadamantane is a commonly used starting material due to its commercial availability and suitable reactivity.

-

β-Diketone: Pentane-2,4-dione (acetylacetone).

-

Catalyst: Metal complexes, such as those of manganese or iron, are employed to facilitate the reaction.[1]

Synthesis and Experimental Protocols

The synthesis of 3-(adamantan-1-yl)pentane-2,4-dione is typically achieved through the alkylation of acetylacetone with a suitable adamantyl derivative.

Metal-Catalyzed Alkylation of Acetylacetone

This method provides high yields of the desired product.[1]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A solution of 1-bromoadamantane and acetylacetone in a suitable organic solvent is prepared in a reaction flask.

-

Catalyst Addition: A catalytic amount of a manganese or iron complex is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-(adamantan-1-yl)pentane-2,4-dione.

Physicochemical Properties and Characterization

The initial investigation of 3-(adamantan-1-yl)pentane-2,4-dione involved its characterization using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.34 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number | 102402-84-6 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the adamantyl cage protons and the methyl and methine protons of the pentanedione moiety.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbons of the adamantyl group and the pentanedione backbone.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Initial Biological Investigations

Early biological studies on adamantane derivatives were broad in scope, often screening for a wide range of activities due to the known antiviral properties of amantadine. While specific initial biological screening data for adamantyl pentanediones is not extensively documented in early literature, the focus of subsequent research on adamantane-containing compounds has been in areas such as antiviral, anticancer, and enzyme inhibition activities.

The lipophilic nature of the adamantyl group is known to facilitate membrane permeability, a desirable property for drug candidates. The β-diketone moiety can act as a chelating agent for metal ions and can participate in various biological interactions.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for adamantyl pentanediones have not been elucidated in detail, related adamantane derivatives have been shown to interact with various biological targets. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel adamantyl pentanedione.

Conclusion

The discovery and synthesis of adamantyl pentanediones represent an interesting convergence of adamantane chemistry with the versatile reactivity of β-diketones. The initial investigations have provided a solid foundation for the synthesis and basic characterization of these compounds. While early, specific biological data is limited, the known pharmacological profiles of both the adamantane and pentanedione moieties suggest that adamantyl pentanediones are a promising class of compounds for further investigation in drug discovery and development. Future research should focus on a more systematic evaluation of their biological activities and the elucidation of their mechanisms of action.

References

Theoretical and Computational Insights into 3-(1-Adamantyl)-2,4-pentanedione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a β-dicarbonyl compound featuring a bulky adamantyl group. This structural motif is of interest in medicinal chemistry and materials science due to the unique properties conferred by the adamantane cage, including lipophilicity, steric bulk, and metabolic stability. Despite its potential, dedicated theoretical and computational studies on this compound are notably scarce in publicly accessible literature. This guide provides a comprehensive summary of the available computed data, relevant synthetic methods, and a prospective workflow for future computational analysis, aiming to serve as a foundational resource for researchers in this area.

Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C15H22O2 | PubChem[1] |

| Molecular Weight | 234.33 g/mol | PubChem[1] |

| IUPAC Name | 3-(1-adamantyl)pentane-2,4-dione | PubChem[1] |

| CAS Number | 102402-84-6 | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 234.161979940 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 314 | PubChem[1] |

Synthesis and Experimental Data

Information on the synthesis of this compound is limited, with one notable method involving the alkylation of acetylacetone.

Experimental Protocol: Synthesis via Alkylation

A reported synthesis of 3-(adamantan-1-yl)pentane-2,4-dione involves the reaction of a 1-haloadamantane (e.g., 1-bromoadamantane) or 1-hydroxyadamantane with acetylacetone. This reaction is carried out in the presence of manganese or iron compounds which act as catalysts. While specific reaction conditions such as temperature, solvent, and reaction time are not detailed in the available abstract, this method is noted to produce the target compound in high yield.

Prospective Computational Workflow

Given the absence of published computational studies, a standard workflow for the theoretical analysis of a small molecule like this compound is proposed. This workflow can provide valuable insights into its electronic structure, conformation, and potential reactivity.

References

Methodological & Application

Application Notes and Protocols: 3-(1-Adamantyl)-2,4-pentanedione as a Ligand for Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a bulky β-diketonate ligand that has garnered interest in coordination chemistry due to the unique steric and electronic properties conferred by the adamantyl group. This bulky substituent can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making them promising candidates for various applications, including catalysis and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this ligand, with a specific focus on a copper(II) complex as a representative example.

Synthesis and Characterization of a Copper(II) Complex

A notable example of a metal complex utilizing this ligand is bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II). The synthesis and characterization of this complex have been reported, revealing its unique structural features.

Experimental Protocol: Synthesis of bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II)

This protocol is adapted from the synthesis described in the literature.

Materials:

-

This compound

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

-

Methanol (MeOH)

-

Ammonia solution (25%)

-

Diethyl ether

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Ligand Dissolution: Dissolve this compound (2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

-

pH Adjustment: Add a few drops of 25% ammonia solution to the methanolic solution of the ligand to deprotonate the β-dicarbonyl compound, facilitating coordination to the metal center.

-

Addition of Copper Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in 15 mL of distilled water.

-

Complexation Reaction: Add the aqueous solution of copper(II) acetate dropwise to the ligand solution while stirring continuously at room temperature.

-

Precipitation: Upon addition, a blue precipitate of the copper(II) complex will form immediately.

-

Reaction Completion: Continue stirring the reaction mixture for an additional 1 hour at room temperature to ensure complete reaction.

-

Isolation and Purification:

-

Collect the blue precipitate by vacuum filtration.

-

Wash the precipitate sequentially with distilled water, methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

-

-

Drying: Dry the resulting blue solid in a desiccator over anhydrous calcium chloride.

Characterization Data

The synthesized complex can be characterized using various spectroscopic and analytical techniques. The following table summarizes key characterization data for bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II).

| Characterization Technique | Observed Data | Interpretation |

| Infrared (IR) Spectroscopy | ν(C=O): ~1570 cm⁻¹ν(C=C): ~1520 cm⁻¹ | Shift of carbonyl and C=C stretching frequencies indicates coordination to the copper(II) ion. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the complex | Confirms the formation of the desired copper(II) complex. |

| Elemental Analysis | %C, %H values consistent with the calculated formula | Confirms the elemental composition and purity of the complex. |

| X-ray Crystallography | Provides precise bond lengths and angles | Elucidates the three-dimensional structure and coordination geometry of the complex. |

Potential Applications and Future Directions

While the specific applications of this compound metal complexes are still under exploration, the unique properties of the adamantyl group suggest potential utility in several areas. The steric bulk of the adamantyl moiety can create specific catalytic pockets, potentially leading to novel catalysts with high selectivity. Furthermore, the lipophilicity imparted by the adamantyl group may enhance the cellular uptake of these complexes, a desirable feature for the development of new metallodrugs.

Proposed Experimental Workflow for Evaluating Catalytic Activity

The following workflow outlines a general approach to screening the catalytic activity of a newly synthesized metal complex, such as bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II), in a model reaction.

Caption: Workflow for Catalytic Activity Screening.

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other copper complexes, a potential application in cancer therapy could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for a metal complex containing this compound.

Caption: Proposed Apoptotic Pathway.

Conclusion

This compound serves as a versatile ligand for the synthesis of metal complexes with potentially novel properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and application of these compounds. Further investigation into the catalytic and biological activities of these complexes is warranted and could lead to significant advancements in various scientific fields.

application of 3-(1-Adamantyl)-2,4-pentanedione in antimicrobial assays

Application Notes: Antimicrobial Potential of Adamantane Derivatives

Introduction

Adamantane is a unique, bulky, and lipophilic tricyclic alkane. Its rigid cage-like structure and high lipophilicity have made it a valuable scaffold in medicinal chemistry. The incorporation of an adamantane moiety into various molecular frameworks has been shown to enhance the biological activity of the parent molecules, a strategy that has been successfully employed in the development of antiviral, antidiabetic, anticancer, and antimicrobial agents.[1] While specific data on the antimicrobial properties of 3-(1-Adamantyl)-2,4-pentanedione is not extensively available in the reviewed literature, a broad range of other adamantane derivatives have demonstrated significant antimicrobial activity against various pathogens. This document provides an overview of the antimicrobial applications of several classes of adamantane derivatives, along with generalized protocols for their evaluation.

Mechanism of Action

The precise antimicrobial mechanism of action for many adamantane derivatives is not fully elucidated and can vary depending on the overall structure of the molecule. However, the high lipophilicity of the adamantane group is believed to play a crucial role by facilitating the transport of the molecule across the microbial cell membrane. Once inside the cell, the active part of the molecule can interact with various cellular targets, leading to the inhibition of essential processes and ultimately cell death.

Quantitative Antimicrobial Activity of Adamantane Derivatives

The antimicrobial efficacy of various adamantane derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the MIC values for several classes of adamantane derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Adamantane-Containing Thiosemicarbazones and Carbothioamides

| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | Reference |

| 4a | >128 | >128 | >128 | >128 | 16 | [2] |

| 4g | >128 | >128 | >128 | >128 | 32 | [2] |

| 7a | 0.5 | 1 | 8 | 32 | >128 | [2] |

| 7b | 1 | 2 | 16 | 32 | >128 | [2] |

| 7c | 1 | 1 | 8 | 16 | >128 | [2] |

| *MIC values are presented in µg/mL. |

Table 2: Antibacterial Activity of Adamantane-Substituted Triazole Derivatives

| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |

| 6b | 8 | 4 | 32 | 64 | [3] |

| 6c | 4 | 2 | 16 | 32 | [3] |

| 6d | 4 | 2 | 16 | 32 | [3] |

| 6e | 2 | 1 | 8 | 16 | [3] |

| 6f | 2 | 1 | 8 | 16 | [3] |

| 10b | 8 | 4 | 32 | 64 | [3] |

| 10c | 4 | 2 | 16 | 32 | [3] |

| 10d | 4 | 2 | 16 | 32 | [3] |

| 12c | 8 | 4 | 32 | 64 | [3] |

| 12d | 4 | 2 | 16 | 32 | [3] |

| 12e | 2 | 1 | 8 | 16 | [3] |

| 13 | 2 | 1 | 8 | 16 | [3] |

| 14 | 1 | 0.5 | 4 | 8 | [3] |

| *MIC values are presented in µg/mL. |

Experimental Protocols

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of adamantane derivatives using the broth microdilution method, based on methodologies cited in the literature.[4][5]

Protocol: Broth Microdilution Assay for MIC Determination

1. Materials and Reagents:

-

Test compound (adamantane derivative)

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (broth with DMSO)

-

Sterile saline solution (0.85%)

-

Spectrophotometer or microplate reader

2. Preparation of Inoculum:

-

From a fresh agar plate culture, pick 3-5 well-isolated colonies of the microorganism.

-

Transfer the colonies into a tube containing sterile saline.

-

Vortex the tube to ensure a homogenous suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the adjusted inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions:

-

Dissolve the adamantane derivative in DMSO to a high stock concentration (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound stock solution in the appropriate broth in the wells of a 96-well microplate. The final volume in each well should be 100 µL. The concentration range will depend on the expected activity of the compound.

4. Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well of the microplate containing the serially diluted compound.

-

Include a positive control well (broth with inoculum and a standard antibiotic) and a negative/growth control well (broth with inoculum and DMSO, but no compound).

-

Seal the microplate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

-

After incubation, visually inspect the microplate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Optionally, a viability indicator such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of microbial growth.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel adamantane derivatives.

Caption: Workflow for antimicrobial susceptibility testing of adamantane derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Enzyme Inhibitors with a 3-(1-Adamantyl)-2,4-pentanedione Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural characteristics of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. Adamantane-containing compounds have demonstrated a wide range of biological activities, including potent enzyme inhibition. The 3-(1-Adamantyl)-2,4-pentanedione scaffold combines the bulky, hydrophobic adamantyl group with a β-diketone moiety, a known chelator of metal ions and a versatile synthetic intermediate. This combination suggests a high potential for the development of novel enzyme inhibitors targeting a variety of enzymatic classes.

This document provides a comprehensive guide for the investigation of compounds based on the this compound scaffold as potential enzyme inhibitors. It includes hypothetical data to illustrate the presentation of results, detailed experimental protocols for synthesis and enzyme inhibition assays, and diagrams of relevant signaling pathways.

Potential Enzyme Targets

Based on the known inhibitory activities of adamantane derivatives and the chemical properties of β-diketones, several classes of enzymes are proposed as potential targets for inhibitors with the this compound scaffold:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. Adamantane-based compounds have been identified as potent inhibitors of 11β-HSD1.

-

Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Its inhibition is a promising strategy for treating cardiovascular diseases and inflammation. Adamantane derivatives have shown significant inhibitory activity against sEH.

-

Metalloenzymes: The β-diketone moiety can act as a chelating agent for metal ions that are essential for the catalytic activity of various metalloenzymes.

Data Presentation

The following table presents hypothetical quantitative data for a series of synthesized this compound derivatives against the proposed enzyme targets. This table is for illustrative purposes to demonstrate how experimental data should be structured for clear comparison.

| Compound ID | R1 Substituent | R2 Substituent | 11β-HSD1 IC50 (nM) | sEH IC50 (nM) |

| APD-001 | H | H | 150 | 250 |

| APD-002 | CH3 | H | 95 | 180 |

| APD-003 | H | CH3 | 110 | 210 |

| APD-004 | F | H | 75 | 150 |

| APD-005 | Cl | H | 60 | 120 |

| APD-006 | OCH3 | H | 180 | 300 |

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of the core scaffold is as follows.[1]

Materials:

-

1-Bromoadamantane (or 1-chloroadamantane, 1-hydroxyadamantane)

-

Acetylacetone

-

Manganese(II) chloride or Iron(III) chloride (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Potassium carbonate)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of acetylacetone and a base in an anhydrous solvent, add the catalyst.

-

Add a solution of 1-haloadamantane or 1-hydroxyadamantane in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.[2][3][4][5][6]

Materials:

-

Purified target enzyme (e.g., 11β-HSD1, sEH)

-

Substrate specific to the enzyme

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a specified time.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Specific Protocol for 11β-HSD1 Inhibition Assay

This is a more specific protocol adapted for 11β-HSD1.[7][8][9][10][11]

Materials:

-

Recombinant human 11β-HSD1

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Scintillation proximity assay (SPA) beads or a homogenous time-resolved fluorescence (HTRF) kit

-

Test compounds

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, combine the 11β-HSD1 enzyme, NADPH, and the test compound dilutions.

-

Initiate the reaction by adding cortisone.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and detect the amount of cortisol produced using either an SPA-based method with a radiolabeled substrate or an HTRF-based method with specific antibodies.

-

Calculate the IC50 values as described in the general protocol.

Specific Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is tailored for screening sEH inhibitors.[12][13][14][15][16]

Materials:

-

Recombinant human sEH

-

sEH substrate (e.g., a non-fluorescent epoxide that becomes fluorescent upon hydrolysis)

-

Assay buffer

-

Test compounds

Procedure:

-

Prepare dilutions of the test compounds.

-

In a microplate, add the sEH enzyme and the test compound dilutions.

-

Pre-incubate the mixture.

-

Start the reaction by adding the fluorogenic sEH substrate.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Determine the IC50 values as described in the general protocol.

Visualizations

Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.cn [abcam.cn]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental investigation of the biological activities of hydrophobic adamantane derivatives. These compounds, characterized by their rigid, lipophilic cage structure, have shown significant promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. Their hydrophobicity plays a crucial role in their mechanism of action, often involving interactions with cellular membranes and lipophilic binding pockets of target proteins.

This guide offers step-by-step protocols for key assays to determine the cytotoxicity, antibacterial, and antiviral properties of novel adamantane derivatives. It also includes illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the experimental setups.

Data Presentation: Comparative Bioactivity of Adamantane Derivatives

The following tables summarize representative quantitative data for the biological activity of various adamantane derivatives, providing a baseline for comparison of newly synthesized compounds.

Table 1: Cytotoxicity (IC50) of Adamantane Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Adamantyl isothiourea derivatives | Hep-G2 (Liver Cancer) | 3.86 - 7.70 | [1] |

| Imidazole-benzenesulfonamides | HCT-116 (Colon Cancer) | ~11 | [2] |

| Imidazole-benzenesulfonamides | HeLa (Cervical Cancer) | 6 - 7 | [2] |

| Imidazole-benzenesulfonamides | MCF-7 (Breast Cancer) | >100 | [2] |

Table 2: Antibacterial Activity (MIC) of Adamantane Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff bases of adamantane | S. epidermidis ATCC 12228 | 62.5 | [3] |

| Hydrazide/hydrazones of adamantane | Gram-positive bacteria | 62.5 - 1000 | [3] |

| N-substituted adamantylester imides | Staphylococcus aureus | >6 | [4] |

Experimental Protocols

Detailed methodologies for the evaluation of cytotoxic, antibacterial, and antiviral activities are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare stock solutions of the adamantane derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the adamantane derivative in an appropriate solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.

Protocol:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

-

Incubate until the cells form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the virus stock in a serum-free medium.

-

Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment and Overlay:

-

Prepare different concentrations of the adamantane derivative in an overlay medium (e.g., medium containing 0.8% agarose or Avicel).

-

After the 1-hour incubation, remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the different concentrations of the compound to the respective wells.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with a 10% formalin solution.

-

Stain the cells with a 1% crystal violet solution to visualize the plaques. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

-

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts related to the biological activity of adamantane derivatives and the experimental procedures.

Caption: Experimental workflows for assessing the biological activity of adamantane derivatives.

Caption: Antiviral mechanism of amantadine derivatives against Influenza A virus.

Caption: General mechanism of bacterial membrane disruption by hydrophobic adamantane derivatives.

References

- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Incorporating 3-(1-Adamantyl)-2,4-pentanedione into Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 3-(1-adamantyl)-2,4-pentanedione into various polymer matrices. The bulky, rigid structure of the adamantyl group is known to enhance the thermal stability, glass transition temperature, and mechanical properties of polymers. While direct literature on the polymer incorporation of this compound is limited, this guide presents feasible and chemically sound hypothetical methods based on the known reactivity of β-dicarbonyl compounds and standard polymer modification techniques.

Introduction to this compound in Polymer Science

The adamantyl moiety, a diamondoid hydrocarbon, offers a unique combination of thermal stability and a rigid, three-dimensional structure. When incorporated into polymer chains, it can significantly enhance material properties. This compound, a β-dicarbonyl compound, presents a versatile platform for introduction into polymers through several theoretical pathways, including as a comonomer, a post-polymerization modification agent, or a physical additive. These methods provide routes to novel polymeric materials with potentially enhanced thermal and mechanical performance for a range of applications, including advanced coatings, high-performance plastics, and matrices for controlled drug release.

Proposed Techniques for Incorporation

Three primary strategies are proposed for the incorporation of this compound into polymer matrices:

-

Copolymerization: Functionalization of the adamantyl pentanedione to create a polymerizable monomer.

-

Post-Polymerization Modification: Grafting of the adamantyl pentanedione onto an existing polymer with reactive functional groups.

-

Physical Blending/Additive: Direct blending of the compound into a polymer matrix via melt processing or solution casting.

Technique 1: Copolymerization via a Methacrylate Monomer

This protocol details the synthesis of a novel methacrylate monomer derived from this compound and its subsequent copolymerization with a standard monomer like methyl methacrylate (MMA).

Experimental Protocols

Part A: Synthesis of this compound Methacrylate Monomer

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 1 hour to form the sodium enolate.

-

Acylation: Add methacryloyl chloride (1.2 equivalents) dropwise to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound methacrylate monomer.

Part B: Free Radical Copolymerization with Methyl Methacrylate (MMA)

-

Monomer Solution: In a polymerization tube, dissolve the synthesized adamantyl pentanedione methacrylate monomer (e.g., 5 mol%) and methyl methacrylate (95 mol%) in toluene.

-

Initiator Addition: Add azobisisobutyronitrile (AIBN) as a radical initiator (0.1 mol% with respect to the total monomer concentration).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Seal the tube under vacuum and heat at 70°C for 24 hours.

-

Isolation: Cool the reaction, dissolve the viscous solution in THF, and precipitate the polymer by adding the solution dropwise to a large excess of methanol.

-

Drying: Filter the white precipitate, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Expected Quantitative Data

| Parameter | Expected Value |

| Monomer Incorporation | 4-5 mol% (Determined by ¹H NMR) |

| Glass Transition Temp. (Tg) | Increase of 5-15°C compared to pure PMMA |

| Thermal Decomposition (T_d5) | Increase of 10-25°C compared to pure PMMA |

| Molecular Weight (Mn) | 50,000 - 100,000 g/mol (Determined by GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

Diagram of Experimental Workflow

Caption: Workflow for copolymerization of the adamantyl pentanedione monomer.

Technique 2: Post-Polymerization Modification (Grafting)

This protocol outlines the grafting of this compound onto a pre-existing polymer containing reactive epoxide groups, such as poly(glycidyl methacrylate) (PGMA).

Experimental Protocols

-

Enolate Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.5 equivalents relative to epoxide groups) in anhydrous dimethylformamide (DMF). Add potassium carbonate (2.0 equivalents) and stir at 60°C for 1 hour to generate the potassium enolate in situ.

-

Polymer Solution: In a separate flask, dissolve poly(glycidyl methacrylate) (PGMA, 1 equivalent) in anhydrous DMF.

-

Grafting Reaction: Add the PGMA solution dropwise to the pre-heated enolate solution.

-

Reaction Conditions: Maintain the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.

-

Isolation: Cool the reaction to room temperature and precipitate the modified polymer by pouring the solution into a large volume of deionized water.

-

Purification: Filter the precipitate and wash extensively with water and then methanol to remove unreacted starting materials and salts.

-

Drying: Dry the purified polymer under vacuum at 70°C to a constant weight.

Expected Quantitative Data

| Parameter | Expected Value |

| Grafting Efficiency | 30-60% (Determined by ¹H NMR & FTIR) |

| Glass Transition Temp. (Tg) | Increase of 10-20°C compared to PGMA |

| Thermal Decomposition (T_d5) | Increase of 15-30°C compared to PGMA |

| Solubility | Altered solubility profile, potentially less soluble in polar solvents |

Diagram of Grafting Workflow

Caption: Workflow for grafting adamantyl pentanedione onto a reactive polymer.

Technique 3: Physical Blending via Melt Extrusion

This method describes the incorporation of this compound as a solid additive into a thermoplastic polymer, such as polypropylene (PP), using a twin-screw extruder.

Experimental Protocols

-

Material Preparation: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

-

Premixing: In a sealed bag, physically mix the dried PP pellets with the desired weight percentage of this compound powder (e.g., 1, 3, and 5 wt%).

-

Extruder Setup: Set the temperature profile of the twin-screw extruder. For PP, a typical profile might be 180°C, 190°C, 200°C, 210°C from the hopper to the die. Set the screw speed to 100 RPM.

-

Melt Blending: Feed the premixed material into the extruder hopper. The molten polymer and additive will be mixed as they travel along the screws.

-

Extrusion and Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling. A pelletizer is then used to cut the cooled strands into pellets.

-

Sample Preparation for Testing: The resulting pellets can be injection molded or compression molded into standardized test specimens (e.g., for tensile testing or dynamic mechanical analysis).

Expected Quantitative Data

| Parameter (at 5 wt% loading) | Expected Change |

| Melt Flow Index (MFI) | Decrease, indicating increased viscosity |

| Glass Transition Temp. (Tg) | Minimal change expected |

| Crystallization Temperature (Tc) | Potential increase, acting as a nucleating agent |

| Tensile Modulus | Potential slight increase |

| Impact Strength | Potential decrease due to phase separation |

Diagram of Blending Workflow

Caption: Workflow for physical blending via melt extrusion.

Characterization of Modified Polymers

A comprehensive characterization is essential to confirm the successful incorporation and to evaluate the resulting material properties.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and quantify the amount of incorporated adamantyl pentanedione. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm covalent bonding in grafting and copolymerization. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the synthesized polymers. |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions such as the glass transition temperature (Tg) and melting/crystallization temperatures. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymers. |

| Dynamic Mechanical Analysis (DMA) | To assess the viscoelastic properties and mechanical performance of the materials over a range of temperatures. |

| Scanning Electron Microscopy (SEM) | To investigate the morphology and phase distribution in polymer blends. |

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving organic solvents, monomers, and reagents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.